molecular formula C13H15NO5 B1306229 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid CAS No. 436855-75-3

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid

货号: B1306229
CAS 编号: 436855-75-3
分子量: 265.26 g/mol
InChI 键: PYAFXDJGWFDAMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-9(13(16)17)14-12(15)8-3-4-10-11(7-8)19-6-5-18-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAFXDJGWFDAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387851
Record name 2-[(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436855-75-3
Record name 2-[(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the carbonyl group: The benzo[1,4]dioxine ring is then functionalized with a carbonyl group using Friedel-Crafts acylation.

    Amidation reaction: The carbonyl compound is reacted with butyric acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

化学反应分析

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Chemical Identity :

  • IUPAC Name: 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid
  • Molecular Formula: C₁₃H₁₅NO₅
  • Molecular Weight : 265.26 g/mol
  • CAS Number : 436855-75-3 .

Structural Features :
The compound consists of a 2,3-dihydrobenzo[1,4]dioxine core linked via an amide bond to a butyric acid side chain. This structure combines aromaticity (from the benzodioxane ring) with a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic biological targets.

Applications :
Primarily used as a research chemical, it serves as a building block in drug discovery, particularly for synthesizing kinase inhibitors or Smoothened receptor modulators .

Structural Analogues

Compound A : 3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid
  • Molecular Formula: C₁₂H₁₃NO₅
  • CAS : 335212-81-2 .
  • Key Differences : Shorter propionic acid chain (vs. butyric acid).
Compound B : 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic acid hydrochloride
  • Molecular Formula: C₁₁H₁₄ClNO₄
  • CAS : 31127-41-0 .
  • Key Differences: Acetic acid chain with a methylamino linker and hydrochloride salt.
  • Impact: Enhanced solubility in aqueous media due to the ionic nature but reduced bioavailability in non-polar environments.
Compound C : 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
  • CAS : 4442-53-9 .
  • Key Differences: Lacks the amino-linked side chain; only a carboxylic acid group is attached to the benzodioxane ring.
  • Impact: Limited hydrogen-bonding capacity, reducing affinity for targets requiring amide interactions (e.g., enzyme active sites).

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 265.26 251.24 263.69 194.18
LogP (Predicted) ~1.8 ~1.2 ~0.5 (ionized) ~1.5
Solubility Moderate in DMSO High in water High in water Low in water
Bioactivity Kinase inhibition Intermediate Unreported Antioxidant
Synthetic Yield 65–88% ~70% ~60% ~85%

Key Observations :

  • The butyric acid chain in the target compound balances lipophilicity (LogP ~1.8), enhancing cell membrane penetration compared to shorter-chain analogues like Compound A .
  • Compound B’s hydrochloride salt improves aqueous solubility but may limit blood-brain barrier permeability .

生物活性

The compound 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid is a derivative of 2,3-dihydrobenzo[1,4]dioxine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the acylation of amino acids with 2,3-dihydrobenzo[1,4]dioxine derivatives. The following general steps outline the synthetic pathway:

  • Preparation of 2,3-Dihydrobenzo[1,4]dioxine-6-carbonyl chloride : This intermediate is synthesized from 2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid using oxalyl chloride in dichloromethane.
    2 3 Dihydrobenzo 1 4 dioxine 6 carboxylic acid+Oxalyl chloride2 3 Dihydrobenzo 1 4 dioxine 6 carbonyl chloride\text{2 3 Dihydrobenzo 1 4 dioxine 6 carboxylic acid}+\text{Oxalyl chloride}\rightarrow \text{2 3 Dihydrobenzo 1 4 dioxine 6 carbonyl chloride}
  • Coupling Reaction : The carbonyl chloride is then reacted with butyric acid or its derivatives to yield the desired amino acid derivative.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from 2,3-dihydrobenzo[1,4]dioxine have shown significant inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. The IC50 values for various derivatives have been reported in the range of 0.880.88 to 1212 μM .
CompoundIC50 (μM)Target Enzyme
Compound 45.8AChE
Compound 100.88AChE

Anticancer Activity

Another area of interest is the anticancer properties attributed to this class of compounds:

  • PARP1 Inhibition : The compound has been investigated for its ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), a target for cancer therapy. The most potent analogs exhibited IC50 values as low as 0.0820.082 μM .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Study on Neuroprotective Effects : A study demonstrated that certain derivatives showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines.
  • Herbicidal Activity : Compounds derived from similar structures have also been tested for herbicidal activity against various weed species. The efficacy was evaluated based on visual assessments and biochemical assays.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid and ensuring enantiomeric purity?

  • The synthesis typically involves coupling a benzodioxine-carbonyl chloride derivative with a protected amino-butyric acid precursor. Key steps include:

  • Protection of the amino group : Use carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Acylation : React the protected amino-butyric acid with 2,3-dihydro-benzo[1,4]dioxine-6-carbonyl chloride under anhydrous conditions, often using coupling agents like EDCl/HOBt .
  • Chiral resolution : Employ chiral HPLC to separate enantiomers, as stereochemistry significantly impacts biological activity .
    • Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry is critical to confirm structure and purity .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Analytical methods :

  • HPLC : Use reverse-phase chromatography with UV detection to assess purity (>98% recommended for biological assays) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to ensure stability during storage .
    • Stability testing : Perform accelerated degradation studies under varying pH (e.g., 1.2–7.4) and temperatures (25°C–40°C) to identify degradation products .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s reported activity as a GRK2 inhibitor?

  • Structural analogs (e.g., 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid) bind to GRK2’s catalytic domain, disrupting G protein-coupled receptor (GPCR) phosphorylation. Key assays include:

  • Kinase activity assays : Measure inhibition using radioactive 32P^{32} \text{P}-ATP or fluorescence-based ADP-Glo™ kits .
  • Cellular validation : Use GPCR-overexpressing cell lines (e.g., HEK293) to assess downstream signaling (e.g., cAMP levels) via ELISA or BRET .
    • Selectivity profiling : Test against PI3K and other kinases to rule off-target effects, as benzodioxine derivatives may cross-react with related ATP-binding pockets .

Q. How do structural modifications (e.g., chain length, substituents) influence target affinity and pharmacokinetics?

  • Structure-activity relationship (SAR) :

  • Butyric acid vs. acetic acid : Elongating the chain (butyric → acetic) enhances hydrophobic interactions with GRK2’s active site but may reduce solubility .
  • Substituent effects : Electron-withdrawing groups (e.g., -F, -CF3_3) on the benzodioxine ring improve metabolic stability by reducing CYP450-mediated oxidation .
    • Pharmacokinetic optimization :
  • LogP adjustments : Introduce polar groups (e.g., -OH, -COOH) to balance membrane permeability and aqueous solubility .
  • Prodrug strategies : Esterify the carboxylic acid to enhance oral bioavailability .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

  • Potential causes :

  • Poor bioavailability : Use LC-MS/MS to measure plasma/tissue concentrations and identify absorption barriers .
  • Metabolic instability : Perform liver microsome assays to assess CYP450-mediated degradation .
    • Mitigation strategies :
  • Formulation : Use nanoemulsions or liposomes to improve solubility and half-life .
  • Dosing regimens : Optimize frequency based on pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., IC50=TopBottom1+10(LogEC50x)HillSlope+Bottom\text{IC}_{50} = \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - x)\cdot\text{HillSlope}}} + \text{Bottom}) using software like GraphPad Prism .
  • Error analysis : Report 95% confidence intervals for IC50\text{IC}_{50} values and use ANOVA for cross-group comparisons .

Q. How can researchers differentiate between competitive and non-competitive inhibition mechanisms?

  • Enzyme kinetics : Perform Lineweaver-Burk plots at varying substrate concentrations.

  • Competitive inhibition : Parallel lines with increasing KmK_m and unchanged VmaxV_{\text{max}}.
  • Non-competitive inhibition : Convergent lines with reduced VmaxV_{\text{max}} .
    • Surface plasmon resonance (SPR) : Measure binding kinetics to confirm direct interaction with the enzyme’s active site .

Analytical Challenges

Q. What advanced techniques are used to characterize stereoisomers of this compound?

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。